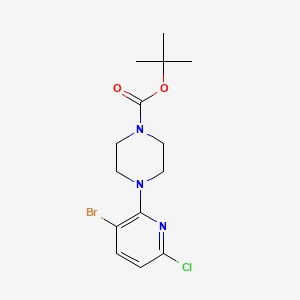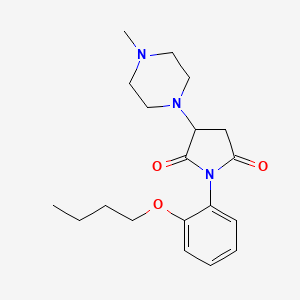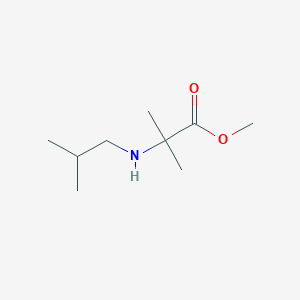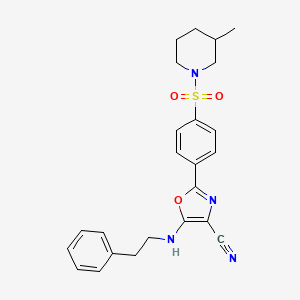
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19BrClN3O2 . It is used for Quality Control (QC) and Quality Assurance (QA) during commercial production of certain formulations .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is characterized by the presence of a piperazine ring attached to a pyridine ring via a carbon atom. The pyridine ring is substituted at the 3rd position by a bromine atom and at the 6th position by a chlorine atom .Physical And Chemical Properties Analysis
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate has a molecular weight of 376.68 . The compound should be stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is used in the synthesis of complex chemical structures. For example, the synthesis and characterization of related compounds have been explored for their potential applications in various fields. The process involves condensation reactions, characterization by spectroscopic methods (LCMS, NMR, IR), and structural confirmation through X-ray diffraction studies. These compounds have been evaluated for biological activities such as antibacterial and anthelmintic activities, showcasing their potential in medical research (Sanjeevarayappa et al., 2015).
Catalytic Applications
Research has also focused on incorporating the piperazine derivatives into polymers for catalytic applications. For instance, polymethacrylates containing piperazine derivatives have been synthesized and shown to be effective catalysts in acylation chemistry. These materials self-activate through neighboring group effects, indicating their usefulness in synthetic organic chemistry (Mennenga et al., 2015).
Crystal Structure Analysis
The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a closely related compound, has been reported, providing insights into the structural aspects of these molecules. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug development (Mamat et al., 2012).
Biological Evaluation
Further research into derivatives of N-Boc piperazine, including ester and hydrazide derivatives, has been conducted. These studies include characterization, crystal structure analysis, and evaluation of antibacterial and antifungal activities. Such work underscores the versatility of piperazine derivatives in developing new antimicrobial agents (Kulkarni et al., 2016).
Pharmaceutical Intermediate Synthesis
Another avenue of research has been the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlighting the role of these compounds as intermediates in the production of biologically active benzimidazole compounds. This demonstrates their importance in pharmaceutical manufacturing and drug discovery processes (Liu Ya-hu, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClN3O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-10(15)4-5-11(16)17-12/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHDHRDRUOOQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)


![N-(3,4-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2997234.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)

![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)

![N,N-Dimethyl-6-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2997245.png)
![(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid](/img/structure/B2997246.png)
![2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2997247.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2997250.png)